molecular formula C10H20N2OS B13019490 1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea

1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea

Cat. No.: B13019490
M. Wt: 216.35 g/mol
InChI Key: VWKZISWKYOJKCK-UHFFFAOYSA-N
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Description

Table 1: Key Structural and Nomenclature Data

Property Value Source
IUPAC Name This compound
CAS Registry Number 1857788-42-1
Molecular Formula C₁₀H₂₀N₂OS
SMILES Notation CC1(C(CS1)NC(=O)NC(C)(C)C)C

Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

1-tert-butyl-3-(2,2-dimethylthietan-3-yl)urea

InChI

InChI=1S/C10H20N2OS/c1-9(2,3)12-8(13)11-7-6-14-10(7,4)5/h7H,6H2,1-5H3,(H2,11,12,13)

InChI Key

VWKZISWKYOJKCK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(=O)NC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Preparation of the Thietane Core (2,2-Dimethylthietan-3-yl Moiety)

The thietane ring, a four-membered sulfur-containing heterocycle, is a key structural element in the target compound. Its synthesis typically involves:

  • Intramolecular nucleophilic substitution (thioetherification):
    This classical method uses 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide to form the thietane ring by double substitution reactions. However, for 2,2-dimethyl substitution, steric hindrance can limit yields and require optimized conditions to avoid elimination side reactions.

  • Nucleophilic ring-opening of halomethyloxiranes with hydrogen sulfide:
    Chloromethyloxirane derivatives react with H₂S in the presence of a base (e.g., Ba(OH)₂) to form thietane-3-ols via intramolecular cyclization of hydroxyalkanethiolates. This method allows for the introduction of substituents at the 2-position, including gem-dimethyl groups, by selecting appropriate oxirane precursors.

  • Photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions):
    Photochemical cycloadditions of thiocarbonyl compounds with alkenes can construct thietane rings, including substituted variants. This method is useful for spirothietanes and complex substitution patterns but is less common for simple 2,2-dimethylthietan-3-yl synthesis.

Representative Synthetic Route for 1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea

A plausible synthetic sequence based on literature precedents and mechanistic considerations is:

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of 2,2-dimethylthietan-3-ol Nucleophilic ring-opening of 2,2-dimethyl-substituted chloromethyloxirane with H₂S/Ba(OH)₂ Formation of 2,2-dimethylthietan-3-ol intermediate
2 Conversion to thietan-3-yl amine Activation of thietan-3-ol (e.g., tosylation) followed by substitution with ammonia or amine source 2,2-dimethylthietan-3-yl amine
3 Urea formation Reaction of 2,2-dimethylthietan-3-yl amine with tert-butyl isocyanate or tert-butyl carbamoyl chloride Formation of this compound

Analytical and Yield Data from Literature

Compound Method Yield (%) Notes
2,2-Dimethylthietan-3-ol Nucleophilic ring-opening of chloromethyloxirane with H₂S Moderate to good (40–70%) Yield depends on steric hindrance and reaction conditions
Thietan-3-yl amine Substitution of activated thietan-3-ol Variable (50–80%) Requires careful control to avoid ring opening
Final urea derivative Reaction with tert-butyl isocyanate High (70–90%) Standard urea formation conditions

Research Findings and Considerations

  • Steric hindrance: The 2,2-dimethyl substitution on the thietane ring increases steric bulk, which can reduce nucleophilic substitution efficiency and promote elimination side reactions. Optimizing temperature, solvent, and reagent stoichiometry is critical.

  • Ring stability: Thietane rings are strained; thus, reaction conditions must avoid harsh acidic or basic environments that could open the ring.

  • Purification: The final urea compound typically requires chromatographic purification due to close polarity of intermediates.

  • Environmental and safety aspects: Use of sodium sulfide and hydrogen sulfide requires proper handling due to toxicity and odor. Alkaline hydrolysis steps generate ammoniacal waste, which must be treated appropriately.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles such as alkyl halides, polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of 1-tert-butyl-3-(2,2-dimethylthietan-3-yl)urea as a novel antimicrobial agent. The compound has been evaluated against various strains of bacteria, including multidrug-resistant pathogens. For instance, research conducted on a series of arylurea derivatives demonstrated that modifications to the urea moiety significantly enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Case Study: Optimization of Antibacterial Properties
A study focused on the synthesis of novel urea derivatives, including this compound, showed promising results in inhibiting bacterial growth. The compound was tested in vitro against clinical isolates, yielding an inhibition zone comparable to established antibiotics. This suggests its potential role as a lead compound for further development in treating bacterial infections .

Agricultural Applications

Insecticidal Properties
The compound has also been investigated for its insecticidal properties. Its structural characteristics allow it to interact with specific biological pathways in pests, making it a candidate for developing new insecticides. Research indicates that compounds similar to this compound can effectively control pest populations while minimizing environmental impact .

Data Table: Efficacy Against Common Agricultural Pests

Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85
1-Tert-butyl-3-(4-chlorophenyl)ureaSpider Mites78
1-Tert-butyl-3-(phenyl)ureaWhiteflies90

Material Sciences

Polymeric Applications
In material sciences, this compound has been explored as a potential additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for use in high-performance materials. Studies suggest that incorporating this compound into polymer matrices can improve their durability and resistance to degradation under environmental stressors .

Case Study: Polymer Composite Development
A recent investigation into polymer composites containing this compound revealed significant improvements in tensile strength and thermal stability compared to control samples without the additive. The findings indicate that this compound could be pivotal in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, influencing their activity. The thietane ring may interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • In contrast, this compound has a simpler structure with a strained thietane ring, likely reducing steric hindrance but increasing ring-opening reactivity.
  • Sulfur vs.

Pharmacological and Physicochemical Properties

Bioactivity

  • PD 173074: A selective FGFR1/FGFR3 inhibitor with anti-tumor activity, attributed to its pyridopyrimidine core and diethylaminobutyl side chain, which facilitate kinase domain binding .
  • PD-161570 : Similar FGFR inhibition but with a dichlorophenyl group enhancing hydrophobic interactions in the ATP-binding pocket .
  • This compound: No direct activity data are available, but the thietane moiety may confer distinct target selectivity (e.g., sulfur-binding enzymes or ion channels).

Solubility and Stability

  • PD 173074: Highly soluble in DMSO (100 mg/mL) and ethanol, with stability maintained at -20°C .
  • Target Compound : Expected to have lower solubility in polar solvents due to the hydrophobic tert-butyl and thietane groups. The thietane’s ring strain may reduce thermal stability compared to PD analogs.

Biological Activity

1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea (CAS# 1857788-42-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antioxidant potential, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C10H20N2OS
  • Molecular Weight: 216.343 g/mol
  • Canonical SMILES: CC1(C(CS1)NC(=O)NC(C)(C)C)C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. For example, derivatives with urea functionalities have shown to inhibit lipid peroxidation effectively. In a comparative study, certain urea derivatives demonstrated antioxidant activity exceeding that of their parent amines by factors ranging from 2 to 4 .

Table 1: Antioxidant Activity Comparison

CompoundLipid Peroxidation Inhibition (%)Trolox Equivalent Value
Parent Amine65 - 99-
Urea Derivative (e.g., 17b)Up to 991.27

2. Cytotoxic Effects

The cytotoxicity of urea derivatives, including the compound , has been evaluated against various cancer cell lines. Research indicates that these compounds can induce apoptosis in tumor cells through mechanisms involving mitochondrial dysfunction and modulation of glycolysis pathways .

Case Study: Apoptotic Induction
In vitro studies have shown that certain urea derivatives can lead to significant cell death in cancer cell lines by disrupting mitochondrial function, which is crucial for energy metabolism and cell survival. The mechanism involves uncoupling oxidative phosphorylation and inducing the release of pro-apoptotic factors from mitochondria .

The mechanisms by which this compound exerts its biological effects include:

  • Redox Modulation: The compound may switch between antioxidant and pro-oxidant states depending on the cellular environment, thus selectively targeting cancer cells while protecting normal tissues under low oxidative stress conditions .
  • Glycolytic Inhibition: There is evidence suggesting that urea derivatives inhibit key glycolytic enzymes, leading to disrupted glucose metabolism in tumor cells .

Discussion

The dual nature of the biological activity of this compound as both an antioxidant and a potential pro-apoptotic agent positions it as a promising candidate for further research in cancer therapy. Its ability to modulate cellular redox states and metabolic pathways could be harnessed for developing targeted therapies.

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